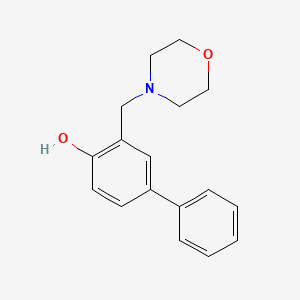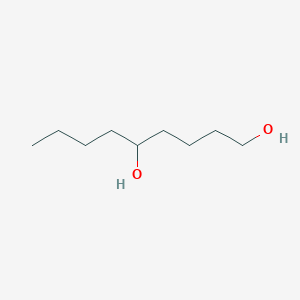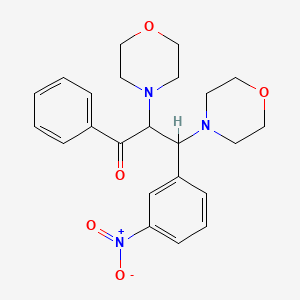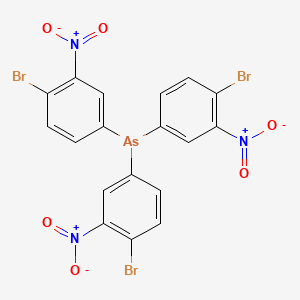![molecular formula C9H16 B14726688 Bicyclo[6.1.0]nonane CAS No. 39124-79-3](/img/structure/B14726688.png)
Bicyclo[6.1.0]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[6.1.0]nonane is a bicyclic hydrocarbon with the molecular formula C₉H₁₆. It is characterized by its unique structure, which consists of two fused rings sharing two carbon atoms, known as bridgehead carbons. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bicyclo[6.1.0]nonane can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,6-heptadiene in the presence of a catalyst can yield this compound.
Photochemical Reactions: Another method involves the photochemical cyclization of suitable dienes. This process typically requires ultraviolet light and a photosensitizer to facilitate the reaction.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Chlorine or bromine gas, often in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Bicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying ring strain and reactivity in bicyclic systems.
Biology: Derivatives of this compound are used in the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: this compound and its derivatives are used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of bicyclo[6.1.0]nonane involves its interaction with various molecular targets and pathways. Due to its strained ring system, the compound exhibits high reactivity, making it a useful intermediate in chemical reactions. The specific pathways and targets depend on the nature of the derivatives and the reactions they undergo.
Comparaison Avec Des Composés Similaires
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring structure, used in similar applications.
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Uniqueness: Bicyclo[6.1.0]nonane is unique due to its larger ring size and the specific strain associated with its structure. This strain influences its reactivity and makes it a valuable compound for studying ring strain and developing new chemical reactions.
Propriétés
Numéro CAS |
39124-79-3 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2 |
Clé InChI |
FYECUAIUGWFPJF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2CC2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)




![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)



